

Spectroscopic Characterization of 3-Bromo-2-Methylbenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Bromo-2-methylphenyl)methanol
Cat. No.:	B1336436

[Get Quote](#)

This guide provides a detailed overview of the spectroscopic characterization of 3-bromo-2-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds, including 3-bromobenzyl alcohol and 3-methylbenzyl alcohol. The methodologies described herein are standard analytical protocols for the structural elucidation of organic molecules.

Molecular Structure and Properties

- IUPAC Name: **(3-Bromo-2-methylphenyl)methanol**
- CAS Number: 83647-43-2^[2]
- Molecular Formula: C₈H₉BrO^[1]
- Molecular Weight: 201.06 g/mol ^[1]
- Appearance: Expected to be a solid at room temperature.^{[1][3]}

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-bromo-2-methylbenzyl alcohol. These predictions

are derived from the known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4	d	1H	Ar-H
~7.2	t	1H	Ar-H
~7.1	d	1H	Ar-H
~4.7	s	2H	$-\text{CH}_2\text{OH}$
~2.4	s	3H	Ar- CH_3
~1.8	br s	1H	-OH

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~142	Ar-C- CH_2OH
~138	Ar-C- CH_3
~132	Ar-CH
~130	Ar-CH
~127	Ar-CH
~123	Ar-C-Br
~64	$-\text{CH}_2\text{OH}$
~22	Ar- CH_3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1050-1000	Strong	C-O stretch (primary alcohol)
~700	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
200/202	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
183/185	Medium	[M-OH] ⁺
121	High	[M-Br] ⁺
105	Medium	[C ₈ H ₉] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 3-bromo-2-methylbenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of 3-bromo-2-methylbenzyl alcohol in ~0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon-13 NMR spectrum.
 - Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the spectra using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

- Data Acquisition:
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

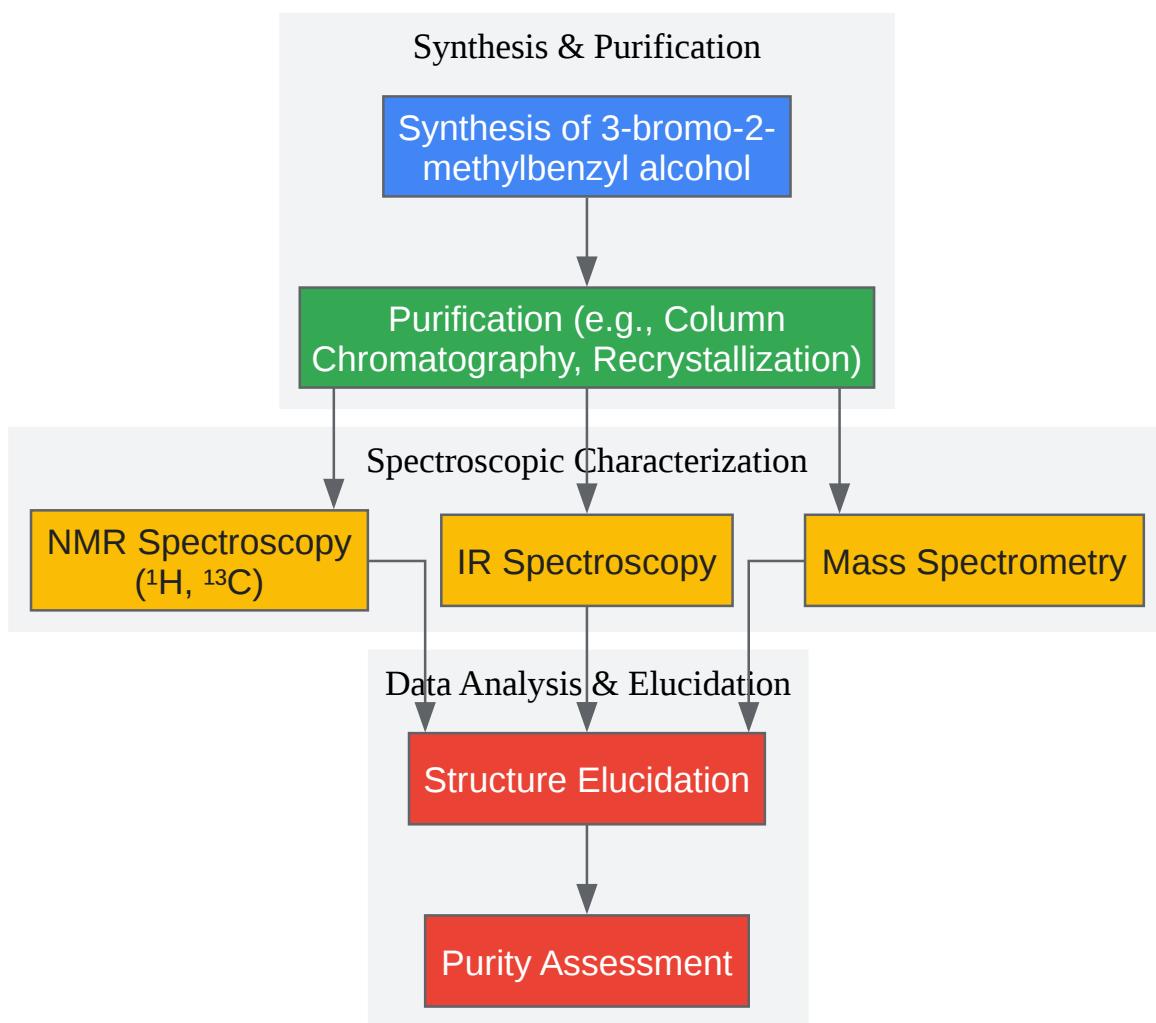
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μL) of the solution into the GC-MS system.
 - The sample is vaporized and separated on a capillary column.
 - The separated components enter the mass spectrometer.
- Mass Analysis:
 - Use electron ionization (EI) at 70 eV.
 - Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Workflow and Visualization

The general workflow for the spectroscopic characterization of a synthesized compound like 3-bromo-2-methylbenzyl alcohol is illustrated below.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-methylbenzyl Alcohol [myskinrecipes.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3-Bromo-2-chlorobenzyl Alcohol | 1261524-75-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Bromo-2-Methylbenzyl Alcohol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336436#spectroscopic-characterization-of-3-bromo-2-methylbenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com